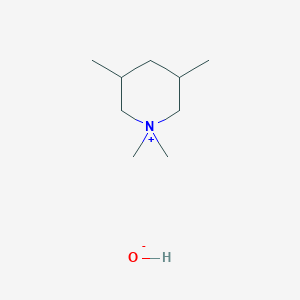
1,1,3,5-tetramethylpiperidin-1-ium;hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,5-tetramethylpiperidin-1-ium;hydroxide is an organic chemical compound with the molecular formula C9H21NO. It is primarily used as an organic intermediate and pharmaceutical intermediate. This compound is known for its strong amine-like odor and is soluble in water and organic solvents such as alcohols and ethers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Piperidinium, 1,1,3,5-tetramethyl-, hydroxide can be synthesized through the reaction of piperidine with methylhydrazine, followed by a nucleophilic substitution reaction . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of Piperidinium, 1,1,3,5-tetramethyl-, hydroxide involves large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the compound. The use of advanced equipment and stringent quality control measures are essential to achieve consistent production standards .
Analyse Des Réactions Chimiques
Types of Reactions
Piperidinium, 1,1,3,5-tetramethyl-, hydroxide undergoes various types of chemical reactions, including:
Hydrogenation Reactions: It acts as a catalyst in hydrogenation reactions.
Esterification Reactions: It facilitates the formation of esters from acids and alcohols.
Acid Anhydride Reactions: It participates in reactions involving acid anhydrides.
Alkylation Reactions: It is used in alkylation reactions to introduce alkyl groups into molecules.
Common Reagents and Conditions
The common reagents used in these reactions include hydrogen gas for hydrogenation, alcohols and acids for esterification, and alkyl halides for alkylation. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of solvents to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions include hydrogenated compounds, esters, alkylated products, and derivatives of acid anhydrides .
Applications De Recherche Scientifique
Piperidinium, 1,1,3,5-tetramethyl-, hydroxide has a wide range of scientific research applications, including:
Chemistry: It is used as a base catalyst or dehydrating agent in organic synthesis reactions.
Biology: It is employed in various biochemical assays and experiments.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in organic synthesis.
Mécanisme D'action
The mechanism of action of Piperidinium, 1,1,3,5-tetramethyl-, hydroxide involves its role as a base catalyst or dehydrating agent. It facilitates chemical reactions by providing a basic environment or by removing water molecules from the reaction mixture. This compound interacts with molecular targets and pathways involved in the specific reactions it catalyzes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to Piperidinium, 1,1,3,5-tetramethyl-, hydroxide include:
- N,N-Dimethyl-3,5-dimethylpiperidinium hydroxide
- 1,1,3,5-Tetramethylpiperidine
- 1,1,3,5-Tetramethylpiperidinium chloride
Uniqueness
Piperidinium, 1,1,3,5-tetramethyl-, hydroxide is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to act as both a base catalyst and a dehydrating agent makes it versatile in various chemical synthesis processes .
Propriétés
Formule moléculaire |
C9H21NO |
|---|---|
Poids moléculaire |
159.27 g/mol |
Nom IUPAC |
1,1,3,5-tetramethylpiperidin-1-ium;hydroxide |
InChI |
InChI=1S/C9H20N.H2O/c1-8-5-9(2)7-10(3,4)6-8;/h8-9H,5-7H2,1-4H3;1H2/q+1;/p-1 |
Clé InChI |
QEFNZSRKUWGBNL-UHFFFAOYSA-M |
SMILES canonique |
CC1CC(C[N+](C1)(C)C)C.[OH-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















